Enantiomeric Purity: (R)- vs. (S)-Enantiomer
The compound is supplied and utilized as the single (R)-enantiomer, which is a prerequisite for introducing a specific stereocenter in asymmetric synthesis . In contrast, the (S)-enantiomer (CAS 263870-93-5) will direct reactions to the opposite stereochemical series, and a racemic mixture will inherently limit the maximum theoretical yield of a desired single enantiomer product to 50% and introduce complex diastereomeric purification challenges [1]. The stereochemical identity is confirmed by the [C@@H] descriptor in its canonical SMILES notation (C=CC[C@@H](N)CO.Cl) . This constitutes a fundamental, absolute differentiation for any stereoselective application.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | Single (R)-enantiomer |
| Comparator Or Baseline | (S)-enantiomer (CAS 263870-93-5) or racemic mixture |
| Quantified Difference | Absolute; maximum theoretical yield of 100% for target stereoisomer vs. 0% (S-enantiomer) or ≤50% (racemate) |
| Conditions | General stereoselective synthesis |
Why This Matters
Procurement of the single (R)-enantiomer is a non-negotiable requirement for any research or process development aimed at producing a chiral molecule with a defined absolute configuration.
- [1] PubChem. (2025). (2S)-2-aminopent-4-en-1-ol. Compound Summary. View Source
